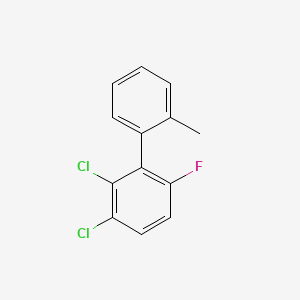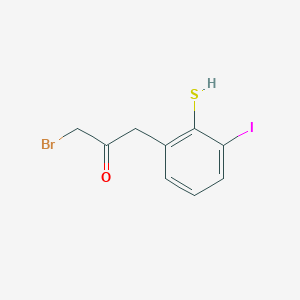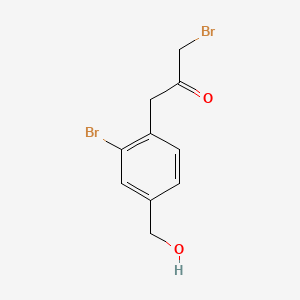
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of bromine atoms and a hydroxymethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the selective bromination of the compound, yielding the desired product with high purity.
Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure consistency and efficiency. The use of advanced reactors and purification techniques helps in achieving high yields and purity levels required for commercial applications .
Analyse Des Réactions Chimiques
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: This compound has a similar structure but differs in the position of the bromine atoms and the length of the carbon chain.
2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone: This compound also contains bromine and hydroxymethyl groups but has a different core structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H10Br2O2 |
|---|---|
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
1-bromo-3-[2-bromo-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2O2/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3,13H,4-6H2 |
Clé InChI |
KAXONTMRRJTXEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)Br)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



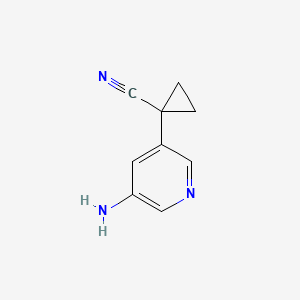
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


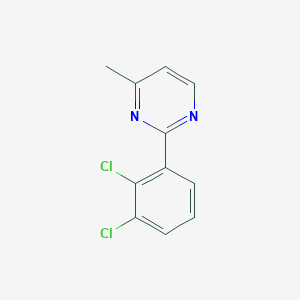
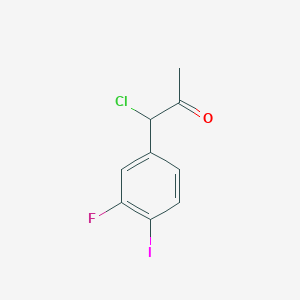
![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)
